molecular formula C15H18F2O2 B2826267 2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid CAS No. 2251054-37-0

2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid

Cat. No.: B2826267
CAS No.: 2251054-37-0
M. Wt: 268.304
InChI Key: LWQASTPZCKQWGX-UHFFFAOYSA-N
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Description

“2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid” is a chemical compound with the molecular formula C15H18F2O2 . It has an average mass of 268.299 Da and a monoisotopic mass of 268.127472 Da .


Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H18F2O2 . This indicates that the compound contains 15 carbon atoms, 18 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 268.299 Da . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

1. Metabolic Derivatives and Clinical Implications

The cyclohexylacetic acid derivative, specifically cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA), has been identified in the urine of patients with transient tyrosinemia and related metabolic conditions. These metabolites are linked to tyrosine metabolism and are believed to be products of a defective 4-hydroxyphenylpyruvate dioxygenase enzyme. This finding underlines the potential role of such compounds in clinical diagnoses and understanding metabolic disorders (Niederwieser et al., 1978).

2. Comparative Toxicity and Industrial Applications

Research on trifluoroacetic acid (TFAA), a structurally similar compound to 2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid, sheds light on the toxicity profiles of these compounds. Although structurally related to hydrofluoric acid, TFAA exhibits significantly lesser toxicity, indicating that minor structural variations in these compounds can lead to substantial differences in biological impact. This distinction is crucial for emergency medical professionals and underscores the broader implications of chemical structure on industrial and laboratory safety (Sun & Corbett, 2017).

3. Exposure Assessment and Environmental Health

1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer, and its metabolites have been studied to understand environmental exposure and potential health impacts. The presence of oxidative metabolites in urine indicates human exposure to DINCH and highlights the necessity for continual monitoring and assessment of new chemical compounds in the environment, relating to public health and safety (Silva et al., 2013).

Properties

IUPAC Name

2-[4,4-difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O2/c1-11-4-2-3-5-12(11)14(10-13(18)19)6-8-15(16,17)9-7-14/h2-5H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQASTPZCKQWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCC(CC2)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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